molecular formula C22H19FN2O4 B2454274 2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005300-95-7

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2454274
CAS No.: 1005300-95-7
M. Wt: 394.402
InChI Key: NKHSXDPPGQNSTD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that features a combination of fluorophenoxy, furan, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to its combination of fluorophenoxy, furan, and quinoline moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c23-17-6-1-2-7-19(17)29-14-21(26)24-16-10-9-15-5-3-11-25(18(15)13-16)22(27)20-8-4-12-28-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHSXDPPGQNSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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